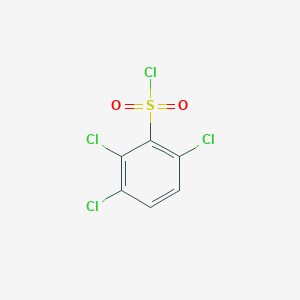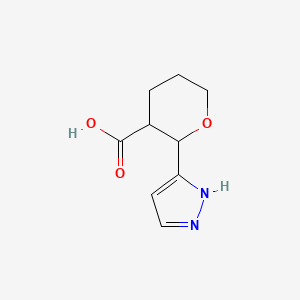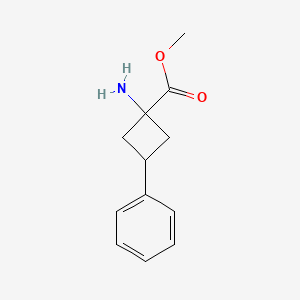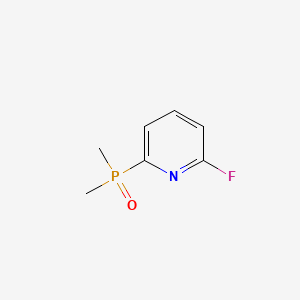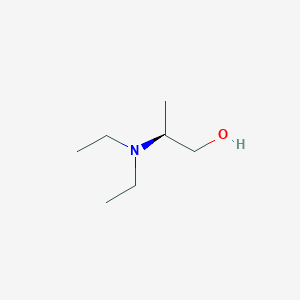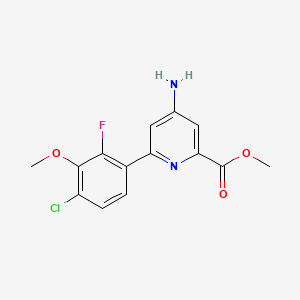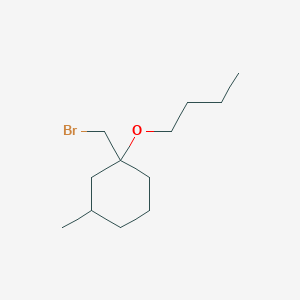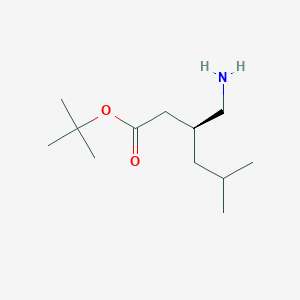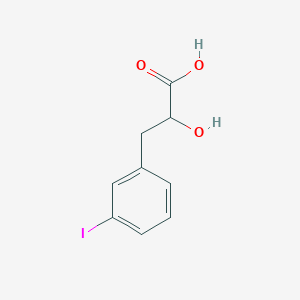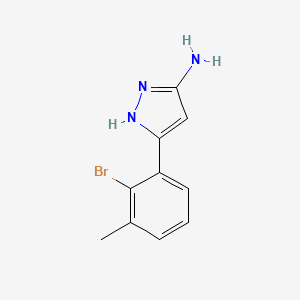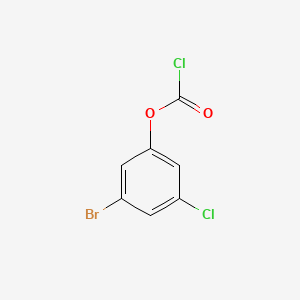
3,3-Diethyl-1-(methylsulfonyl)cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Diethyl-1-(methylsulfonyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C10H18O4S and a molecular weight of 234.31 g/mol . This compound is characterized by a cyclobutane ring substituted with diethyl and methylsulfonyl groups, as well as a carboxylic acid functional group. It is used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-1-(methylsulfonyl)cyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of Diethyl Groups: The diethyl groups are introduced via alkylation reactions using diethyl halides under basic conditions.
Sulfonylation: The methylsulfonyl group is introduced through sulfonylation reactions using methylsulfonyl chloride in the presence of a base.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions using carbon dioxide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Diethyl-1-(methylsulfonyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfone or carboxylate derivatives.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted cyclobutane derivatives.
Applications De Recherche Scientifique
3,3-Diethyl-1-(methylsulfonyl)cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3-Diethyl-1-(methylsulfonyl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutanecarboxylic acid: Lacks the diethyl and methylsulfonyl groups, resulting in different chemical properties.
3,3-Diethylcyclobutanecarboxylic acid: Similar structure but lacks the methylsulfonyl group.
1-(Methylsulfonyl)cyclobutane-1-carboxylic acid: Lacks the diethyl groups.
Uniqueness
3,3-Diethyl-1-(methylsulfonyl)cyclobutane-1-carboxylic acid is unique due to the presence of both diethyl and methylsulfonyl groups, which impart distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H18O4S |
|---|---|
Poids moléculaire |
234.31 g/mol |
Nom IUPAC |
3,3-diethyl-1-methylsulfonylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O4S/c1-4-9(5-2)6-10(7-9,8(11)12)15(3,13)14/h4-7H2,1-3H3,(H,11,12) |
Clé InChI |
NCEUIOYUVIUVBC-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CC(C1)(C(=O)O)S(=O)(=O)C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



